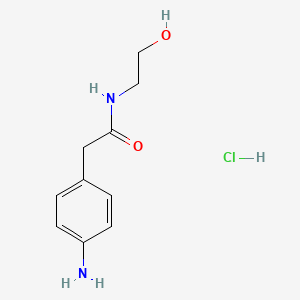
2-amino-4-chloro-1-phenyl-1H-imidazole-5-carbaldehyde
Descripción general
Descripción
2-Amino-4-chloro-1-phenyl-1H-imidazole-5-carbaldehyde (ACPC) is an important intermediate in the synthesis of a variety of heterocyclic compounds and other organic molecules. It is a versatile molecule with a wide range of applications in the pharmaceutical, agrochemical, and specialty chemical industries. ACPC has been used in the synthesis of many drugs, including antifungals, antibiotics, and anti-inflammatory agents. In addition, ACPC has been used in the synthesis of various agrochemicals, such as insecticides, herbicides, and fungicides. ACPC has also been used in the synthesis of specialty chemicals, such as dyes, fragrances, and flavorings.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Imidazole derivatives, including 2-amino-4-chloro-1-phenyl-1H-imidazole-5-carbaldehyde, have been studied for their antimicrobial properties. They have shown activity against various strains of bacteria and fungi, making them potential candidates for the development of new antimicrobial agents . The presence of the imidazole ring is crucial for the interaction with microbial cell membranes, leading to the disruption of cell wall synthesis.
Anticancer Potential
The structural motif of imidazole is found in many compounds with anticancer activity. Research has indicated that imidazole derivatives can play a role in the synthesis of compounds with potential use in cancer treatment, targeting various pathways involved in cancer cell proliferation . The chloro and phenyl substituents on the imidazole ring may enhance the compound’s ability to interfere with DNA replication or repair mechanisms in cancer cells.
Anti-inflammatory Properties
Imidazole derivatives are known to exhibit anti-inflammatory effects, which could be beneficial in the treatment of chronic inflammatory diseases. The mechanism of action may involve the inhibition of pro-inflammatory cytokines or the modulation of immune cell activity . This application is particularly relevant in the context of diseases like rheumatoid arthritis or asthma, where inflammation plays a central role.
Antioxidant Effects
The imidazole ring structure has been associated with antioxidant properties. Compounds containing this ring can act as free radical scavengers, protecting cells from oxidative stress . This property is significant for the prevention of diseases caused by oxidative damage, such as neurodegenerative disorders.
Antiviral Applications
Imidazole derivatives have shown promise as antiviral agents. They can interfere with viral replication by targeting specific proteins or enzymes required for the virus life cycle . The development of imidazole-based antivirals could be crucial in the fight against emerging viral infections.
Enzyme Inhibition
Imidazole compounds can act as enzyme inhibitors, affecting various biochemical pathways. For example, they can inhibit enzymes responsible for the synthesis of essential components in microbial organisms, leading to their death . This application has implications for the development of drugs that can treat diseases by specifically targeting pathogenic enzymes.
Propiedades
IUPAC Name |
2-amino-5-chloro-3-phenylimidazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O/c11-9-8(6-15)14(10(12)13-9)7-4-2-1-3-5-7/h1-6H,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUPFMGQMOAYLPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(N=C2N)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201205425 | |
| Record name | 2-Amino-4-chloro-1-phenyl-1H-imidazole-5-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201205425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-4-chloro-1-phenyl-1H-imidazole-5-carbaldehyde | |
CAS RN |
1221723-37-0 | |
| Record name | 2-Amino-4-chloro-1-phenyl-1H-imidazole-5-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1221723-37-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-4-chloro-1-phenyl-1H-imidazole-5-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201205425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-4-chloro-1-phenyl-1H-imidazole-5-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 5-chloro-2-methoxy-4-{[(2,2,2-trifluoroethoxy)carbonyl]amino}benzoate](/img/structure/B1520268.png)

![4-bromo-N-[(4-methylphenyl)methyl]-N-propyl-1H-pyrrole-2-carboxamide](/img/structure/B1520271.png)
![2,2,2-trifluoroethyl N-[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]carbamate](/img/structure/B1520277.png)


![2,2,2-trifluoroethyl N-[1-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]carbamate](/img/structure/B1520281.png)
![1-[2-(pyridin-2-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B1520282.png)


![methyl 3-methyl-7-oxo-6H,7H-[1,2]oxazolo[3,4-d]pyridazine-4-carboxylate](/img/structure/B1520287.png)

![2,2,2-trifluoroethyl N-[3-(1,3,4-oxadiazol-2-yl)phenyl]carbamate](/img/structure/B1520289.png)
![3-Bromo-4-[(3-methyl-1,2-oxazol-5-yl)methoxy]benzoic acid](/img/structure/B1520291.png)